PRMT4 (CARM1) Inhibition Activity: Quantified Potency and PRMT Family Selectivity Profile
Inhibition of human PRMT4 (CARM1) was quantified using a radiometric HotSpot assay with histone H3 as substrate and S-adenosylmethionine (SAM) as cofactor. The compound demonstrated an IC50 value of 138 nM against PRMT4 [1]. In parallel assays conducted under identical conditions, the compound exhibited IC50 values of 321 nM against PRMT3 and 351 nM against PRMT5/MEP50 [1]. The 2.3-fold selectivity for PRMT4 over PRMT3 and 2.5-fold selectivity over PRMT5/MEP50 establishes a measurable, albeit moderate, PRMT family selectivity profile. This represents a starting point for structure-activity relationship (SAR) exploration in PRMT4-targeted programs rather than a fully optimized lead compound.
| Evidence Dimension | Inhibitory activity (IC50) against PRMT family enzymes |
|---|---|
| Target Compound Data | PRMT4 IC50 = 138 nM |
| Comparator Or Baseline | PRMT3 IC50 = 321 nM; PRMT5/MEP50 IC50 = 351 nM (same compound, different targets) |
| Quantified Difference | 2.3-fold selectivity vs PRMT3; 2.5-fold selectivity vs PRMT5/MEP50 |
| Conditions | Radiometric HotSpot assay using histone H3 substrate and SAM cofactor; human enzymes |
Why This Matters
This selectivity profile distinguishes the compound from non-selective PRMT inhibitors and provides a foundation for SAR optimization in PRMT4-targeted drug discovery programs.
- [1] BindingDB. BDBM50648945 / CHEMBL5613745. IC50: 138 nM (PRMT4), 321 nM (PRMT3), 351 nM (PRMT5/MEP50). Assay: Radiometric HotSpot assay with histone H3 substrate and SAM cofactor. View Source
